molecular formula C10H12N4O B11900799 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B11900799
M. Wt: 204.23 g/mol
InChI Key: WRMCRLFDFCSJEZ-UHFFFAOYSA-N
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Description

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydroxypiperidinyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the pyrazine ring followed by the introduction of the hydroxypiperidinyl and carbonitrile groups. One common method includes:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxypiperidinyl Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Addition of the Carbonitrile Group: This can be done using cyanation reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypiperidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring but differ in the substituents attached to the ring.

    Pyrazine-2-carbonitrile: Lacks the hydroxypiperidinyl group but shares the carbonitrile functionality.

    Hydroxypiperidine Derivatives: Contain the hydroxypiperidinyl group but differ in the core structure.

Uniqueness

3-(3-Hydroxypiperidin-1-yl)pyrazine-2-carbonitrile is unique due to the combination of the hydroxypiperidinyl group and the pyrazine ring with a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

3-(3-hydroxypiperidin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C10H12N4O/c11-6-9-10(13-4-3-12-9)14-5-1-2-8(15)7-14/h3-4,8,15H,1-2,5,7H2

InChI Key

WRMCRLFDFCSJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2C#N)O

Origin of Product

United States

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